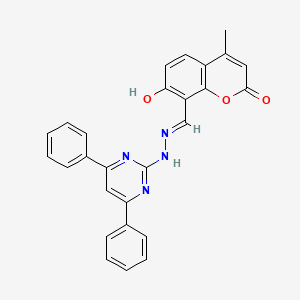![molecular formula C19H17F3N2O3 B6020100 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6020100.png)
2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide, also known as TFB-TBOA, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been extensively studied in vitro and in vivo, and has shown promising results in the treatment of various neurological disorders.
Mecanismo De Acción
2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide inhibits the reuptake of glutamate by EAAT1, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to increased excitotoxicity, which can cause neuronal damage and death. However, this compound has also been shown to have neuroprotective effects in certain contexts, which suggests that its mechanism of action is complex and context-dependent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate homeostasis, it has been shown to modulate the activity of various ion channels and receptors, including AMPA receptors, NMDA receptors, and GABA receptors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is its potency and selectivity for EAAT1. This makes it a useful tool for studying the role of EAAT1 in various physiological and pathological contexts. However, this compound also has some limitations. Its effects on other transporters and receptors can complicate the interpretation of experimental results. Additionally, its low solubility and stability can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of EAAT1, which could have therapeutic potential in the treatment of various neurological disorders. Another area of interest is the investigation of the neuroprotective effects of this compound, which could have implications for the treatment of stroke and other neurodegenerative diseases. Finally, further research is needed to elucidate the complex mechanisms of action of this compound and its effects on glutamate homeostasis and neuronal function.
Métodos De Síntesis
The synthesis of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethoxy)benzylamine, which is then reacted with 3-pyrrolidinecarboxylic acid to form the intermediate compound. The final step involves the coupling of the intermediate with phenyl isocyanate to form this compound. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. Disruption of glutamate homeostasis has been implicated in the pathophysiology of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-oxo-1-phenyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)27-15-8-6-13(7-9-15)12-23-17(25)16-10-11-24(18(16)26)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPANDOYPMMXHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
![N-methyl-5-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6020028.png)
![4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B6020035.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide](/img/structure/B6020041.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methyl-4-nitrophenyl)amino]methylene}acetamide](/img/structure/B6020046.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B6020065.png)

![isopropyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B6020074.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6020078.png)
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6020084.png)
![N-(diphenylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6020085.png)

![2-propyl-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6020091.png)
![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)